Cas no 6716-74-1 (7-(2-bromoethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one)

7-(2-Bromoethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one is a brominated flavonoid derivative with potential applications in organic synthesis and medicinal chemistry. The compound features a chromen-4-one core substituted with a 4-methoxyphenyl group at the 3-position and a 2-bromoethoxy moiety at the 7-position, enhancing its reactivity for further functionalization. The bromoethoxy side chain serves as a versatile handle for nucleophilic substitution reactions, making it a valuable intermediate in the development of more complex structures. Its methoxyphenyl group may contribute to enhanced stability and specific binding interactions in pharmacological contexts. This compound is suited for research applications requiring precise modifications of flavonoid scaffolds.
7-(2-bromoethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one structure
6716-74-1 structure
Product Name:7-(2-bromoethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one
CAS No:6716-74-1
MF:C18H15BrO4
MW:375.213304758072
CID:3317189
PubChem ID:8072708
Update Time:2025-06-15

7-(2-bromoethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one Chemical and Physical Properties

Names and Identifiers

    • 4H-1-BENZOPYRAN-4-ONE, 7-(2-BROMOETHOXY)-3-(4-METHOXYPHENYL)-
    • 7-(2-bromoethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one
    • 7-(2-bromoethoxy)-3-(4-methoxyphenyl)chromen-4-one
    • 7-(2-bromoethoxy)-3-(4-methoxyphenyl)-4 h -chromen-4-one
    • AKOS000275895
    • STK612599
    • F3385-3844
    • CHEMBL4059956
    • 6716-74-1
    • Inchi: 1S/C18H15BrO4/c1-21-13-4-2-12(3-5-13)16-11-23-17-10-14(22-9-8-19)6-7-15(17)18(16)20/h2-7,10-11H,8-9H2,1H3
    • InChI Key: OBMGGTPNVMBTRM-UHFFFAOYSA-N
    • SMILES: BrCCOC1C=CC2C(C(=COC=2C=1)C1C=CC(=CC=1)OC)=O

Computed Properties

  • Exact Mass: 374.01537g/mol
  • Monoisotopic Mass: 374.01537g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 442
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 44.8Ų

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Additional information on 7-(2-bromoethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one

Introduction to 7-(2-bromoethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one (CAS No. 6716-74-1)

7-(2-bromoethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one, with the CAS number 6716-74-1, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of chromenones, which are characterized by their unique structural features and diverse biological activities. The presence of a bromoethoxy group and a methoxyphenyl substituent imparts specific chemical and biological properties that make it a valuable candidate for various applications, particularly in drug discovery and development.

The molecular structure of 7-(2-bromoethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one consists of a chromenone core with a 2-bromoethoxy group at the 7-position and a 4-methoxyphenyl group at the 3-position. The chromenone scaffold is known for its ability to modulate various biological targets, including enzymes, receptors, and ion channels. The bromoethoxy group, on the other hand, can enhance the lipophilicity and cellular permeability of the molecule, making it more suitable for crossing biological membranes.

Recent studies have highlighted the potential therapeutic applications of 7-(2-bromoethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory and antioxidant properties. These activities are attributed to its ability to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, the compound has been found to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

In another study conducted by a team of researchers from the University of California, the compound was evaluated for its anticancer potential. The results demonstrated that 7-(2-bromoethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one selectively inhibits the proliferation of cancer cells while sparing normal cells. This selective cytotoxicity is crucial for minimizing side effects in cancer therapy. The mechanism of action involves the induction of apoptosis through the activation of caspase pathways and the modulation of cell cycle regulatory proteins.

The pharmacokinetic properties of 7-(2-bromoethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one have also been investigated. Studies have shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The compound is rapidly absorbed after oral administration and has a moderate half-life, which allows for sustained therapeutic effects. Furthermore, it shows low toxicity in preclinical models, making it a promising candidate for further clinical development.

In addition to its therapeutic potential, 7-(2-bromoethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one has been explored as a tool compound in chemical biology research. Its unique structure and biological activities make it useful for probing specific cellular processes and signaling pathways. For example, it has been used to study the role of chromenones in modulating protein-protein interactions and enzyme activities.

The synthesis of 7-(2-bromoethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one has been optimized using modern synthetic techniques. A typical synthetic route involves the condensation of 3-hydroxyacetophenone with 2-hydroxybenzaldehyde followed by substitution reactions to introduce the bromoethoxy and methoxyphenyl groups. The synthetic process is scalable and can be adapted for large-scale production, which is essential for commercial applications.

In conclusion, 7-(2-bromoethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one (CAS No. 6716-74-1) is a multifaceted compound with significant potential in various areas of medicinal chemistry and pharmaceutical research. Its unique structural features, coupled with its diverse biological activities, make it an attractive candidate for further investigation and development as a therapeutic agent or research tool.

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